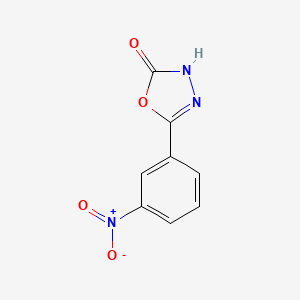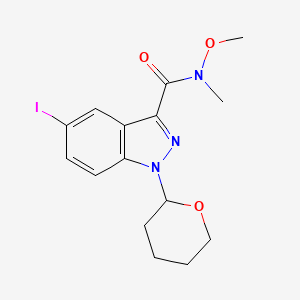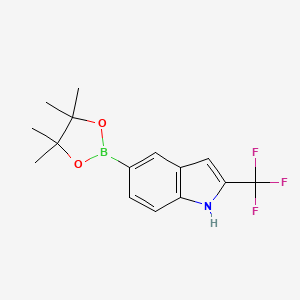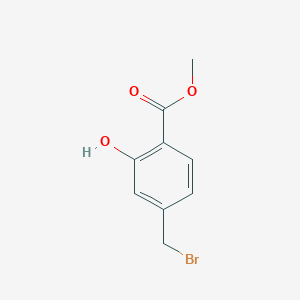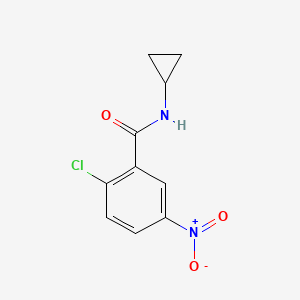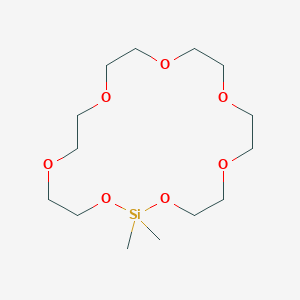
1,1-Dimethylsila-20-crown-7
Overview
Description
1,1-Dimethylsila-20-crown-7 is a member of the crown ether family, specifically a silacrown ether. Crown ethers are cyclic chemical compounds that consist of a ring containing several ether groups. The unique structure of this compound, which includes a silicon atom in the ring, allows it to form stable complexes with various cations. This property makes it valuable in various chemical and industrial applications .
Mechanism of Action
Target of Action
1,1-Dimethylsila-20-crown-7 is a well-known complexing agent for potassium and ammonium ions . These ions play crucial roles in various biological processes, including nerve impulse transmission, muscle contraction, and maintenance of fluid balance.
Mode of Action
The compound interacts with its targets (potassium and ammonium ions) through a process known as complexation . This involves the formation of a complex between the compound and the ions, which can alter the ions’ behavior and interactions with other molecules.
Biochemical Pathways
Given its targets, it’s likely that the compound could influence pathways involvingpotassium and ammonium ion transport . Changes in these pathways could have downstream effects on a variety of cellular processes.
Result of Action
The molecular and cellular effects of this compound’s action depend on its interaction with potassium and ammonium ions. By complexing with these ions, the compound could potentially influence their transport and distribution within cells, thereby affecting cellular function .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other ions in the environment could affect the compound’s ability to complex with its targets . Additionally, factors such as pH and temperature could potentially influence the compound’s stability and activity.
Biochemical Analysis
Biochemical Properties
1,1-Dimethylsila-20-crown-7 plays a significant role in biochemical reactions due to its ability to form complexes with metal ions. This compound interacts with various enzymes, proteins, and other biomolecules by binding to metal cations that are essential cofactors for these biomolecules. For instance, this compound can interact with enzymes that require magnesium or calcium ions for their activity. The nature of these interactions is primarily through the coordination of the metal ion within the crown ether ring, stabilizing the ion and facilitating its role in enzymatic reactions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating the availability of metal ions, which are crucial for numerous cellular processes. For example, this compound can affect cell signaling pathways that depend on calcium ions, thereby influencing gene expression and cellular metabolism. The modulation of metal ion concentrations within cells can lead to changes in the activity of ion-dependent enzymes and proteins, impacting overall cellular function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of stable complexes with metal ions. These complexes can inhibit or activate enzymes by altering the availability of the metal ion cofactors required for enzymatic activity. Additionally, this compound can influence gene expression by affecting transcription factors that require metal ions for their function. The binding interactions with biomolecules are primarily through coordination chemistry, where the crown ether ring encapsulates the metal ion, stabilizing it and modulating its biological activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but its long-term effects on cellular function can vary. Studies have shown that prolonged exposure to this compound can lead to changes in cellular metabolism and function, potentially due to the gradual accumulation of metal ion complexes within cells. The stability and degradation of this compound are important factors to consider in long-term in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance the activity of metal ion-dependent enzymes and proteins, leading to beneficial effects on cellular function. At high doses, this compound can exhibit toxic effects, such as disrupting cellular ion homeostasis and causing oxidative stress. Threshold effects have been observed, where the compound’s impact on cellular function becomes pronounced beyond a certain dosage .
Metabolic Pathways
This compound is involved in metabolic pathways that require metal ion cofactors. The compound interacts with enzymes in pathways such as glycolysis and the citric acid cycle, where metal ions play a crucial role. By modulating the availability of these ions, this compound can influence metabolic flux and alter metabolite levels. The compound’s effects on metabolic pathways are mediated through its ability to form stable complexes with metal ions, thereby affecting enzyme activity and metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via endocytosis or passive diffusion, depending on its concentration and the presence of metal ions. Once inside the cell, this compound can localize to specific compartments, such as the cytoplasm or organelles, where it exerts its effects on cellular function. The distribution of this compound within tissues is influenced by its affinity for metal ions and the presence of specific transporters .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments, such as the mitochondria or nucleus, where it can influence cellular processes. The activity and function of this compound are affected by its localization, as the availability of metal ions and the presence of specific biomolecules vary across different subcellular compartments .
Preparation Methods
The synthesis of 1,1-Dimethylsila-20-crown-7 typically involves the reaction of alkoxysilanes with polyethylene glycols (PEG) through transesterification . This process can be carried out under various conditions, but it generally requires a catalyst to facilitate the reaction. Industrial production methods may involve more advanced techniques to ensure high purity and yield .
Chemical Reactions Analysis
1,1-Dimethylsila-20-crown-7 undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Common reagents for substitution reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce various alkylated silacrown ethers .
Scientific Research Applications
1,1-Dimethylsila-20-crown-7 has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst and in the synthesis of complex organic molecules.
Biology: Its ability to form stable complexes with cations makes it useful in ion-selective electrodes and sensors.
Medicine: Research is ongoing into its potential use in drug delivery systems.
Industry: It is employed in the production of high-performance materials and as a stabilizer in various chemical processes
Comparison with Similar Compounds
1,1-Dimethylsila-20-crown-7 is unique among crown ethers due to the presence of a silicon atom in its ring structure. This feature distinguishes it from other crown ethers such as:
- Benzo-18-crown-6
- Dibenzo-21-crown-7
- Benzo-15-crown-5
- Tetraaza-12-crown-4
These compounds differ in their ring size and the presence of additional functional groups, which affect their binding properties and applications .
Properties
IUPAC Name |
2,2-dimethyl-1,3,6,9,12,15,18-heptaoxa-2-silacycloicosane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30O7Si/c1-22(2)20-13-11-18-9-7-16-5-3-15-4-6-17-8-10-19-12-14-21-22/h3-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPNYIGBCONYDAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(OCCOCCOCCOCCOCCOCCO1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30O7Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


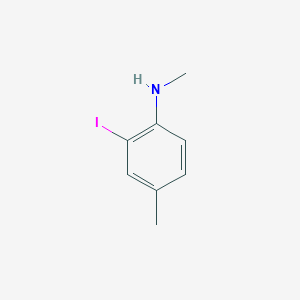
![Methyl 3-amino-5-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B3156774.png)


![2-Bromodibenzo[b,d]furan-3-amine](/img/structure/B3156785.png)
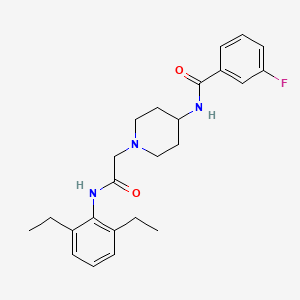

![3-[Hydroxy-bis(trimethylsilyloxy)silyl]propyl 2-methylprop-2-enoate](/img/structure/B3156794.png)
![3-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-ol](/img/structure/B3156812.png)
